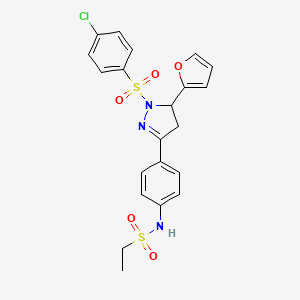
5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Chemical Reactions Analysis
The chemical reactions involving similar pyrazole-bearing compounds have been studied. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involved a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Sulfonamides, including compounds similar to 5-chloro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, have been studied for their antimicrobial properties. For instance, research has demonstrated the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, indicating potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, other studies have synthesized and tested sulfonamide isoxazolo[5,4-b]pyridines for their antibacterial and antiproliferative activity, showing promise against certain bacteria and cancer cell lines (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).
Herbicidal Activity
- Compounds similar to the subject chemical have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential use in agricultural settings for controlling unwanted plant growth (Moran, 2003).
Antitubercular Agents
- There has been research into the potential antitubercular properties of similar sulfonamide derivatives. Studies involving docking simulations and primary assessments of newly synthesized derivatives, including those resembling the target compound, have shown potential as antimicrobial and antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Catalyst in Chemical Synthesis
- Research has also explored the use of sulfonamide derivatives in chemical synthesis. For example, magnetically separable graphene oxide anchored with sulfonic acid, similar in function to sulfonamide compounds, has been used as a catalyst for the synthesis of complex heterocyclic compounds (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Mecanismo De Acción
Target of Action
The compound, also known as 5-chloro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide, acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes.
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. The inhibition of CSF-1R, c-Kit, and Flt-3 disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes
Result of Action
The molecular and cellular effects of the compound’s action involve changes in cell growth and differentiation due to the inhibition of CSF-1R, c-Kit, and Flt-3 . These changes can potentially lead to therapeutic effects in diseases where these kinases play a pathogenic role.
Propiedades
IUPAC Name |
5-chloro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-19-9-11(8-17-19)12-3-2-10(6-16-12)7-18-23(20,21)14-5-4-13(15)22-14/h2-6,8-9,18H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSBWXFRBPQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)
![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)


